Home > Products > Screening Compounds P65304 > pyrrolidine MCHR1 antagonist 1
pyrrolidine MCHR1 antagonist 1 -

pyrrolidine MCHR1 antagonist 1

Catalog Number: EVT-10903406
CAS Number:
Molecular Formula: C26H33ClN2O4
Molecular Weight: 473.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 is a synthetic compound designed to inhibit the activity of the melanin-concentrating hormone receptor 1. This receptor plays a significant role in regulating appetite and energy homeostasis, making its antagonists potential therapeutic agents for obesity and related metabolic disorders. The compound has demonstrated moderate potency and selectivity, with ongoing research aimed at optimizing its efficacy and minimizing side effects, such as inhibition of the human ether-a-go-go-related gene channel.

Source and Classification

Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 is classified as a small molecule antagonist. It belongs to a category of compounds that interact with G protein-coupled receptors, specifically targeting the melanin-concentrating hormone receptor 1. The discovery and development of this compound stem from extensive medicinal chemistry programs aimed at understanding the physiological roles of melanin-concentrating hormone and its receptor interactions.

Synthesis Analysis

The synthesis of pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 involves several key methods:

  • Starting Materials: The synthesis typically begins with readily available pyrrolidine derivatives.
  • Reagents: Various reagents are used to facilitate the formation of amide bonds, which are crucial for constructing the final product.
  • Techniques: Techniques such as liquid chromatography and nuclear magnetic resonance spectroscopy are employed to purify and characterize the synthesized compounds.

The optimization process has focused on enhancing the acidity of the amide proton by converting benzamide structures into anilides, which has been shown to improve binding affinity at the receptor while reducing off-target effects like hERG channel inhibition .

Molecular Structure Analysis

The molecular structure of pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 can be characterized as follows:

  • Chemical Formula: The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
  • Structural Features: Key features include functional groups that enhance receptor binding, such as amide linkages and aromatic systems.
  • Data: The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to predict its interaction with the melanin-concentrating hormone receptor 1.
Chemical Reactions Analysis

Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 undergoes various chemical reactions during its synthesis:

  • Amidation Reactions: These reactions are critical for forming the amide bonds that link different molecular fragments.
  • Hydrogenation: Certain synthetic pathways may involve hydrogenation steps to saturate specific bonds in the molecule.
  • Deprotection Strategies: Protecting groups used during synthesis must be removed selectively to yield the final active compound without degrading sensitive functional groups.

Technical details regarding these reactions often involve specific conditions such as temperature, pressure, and solvent choice, which are optimized for yield and purity.

Mechanism of Action

The mechanism of action for pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 involves:

  • Receptor Binding: The compound binds to the melanin-concentrating hormone receptor 1, preventing natural ligands from activating it.
  • Signal Transduction Inhibition: By blocking receptor activation, the compound inhibits downstream signaling pathways associated with appetite stimulation and energy balance.
  • Data on Efficacy: In vitro studies have shown that this antagonist can effectively block receptor-mediated responses in various biological assays, demonstrating its potential utility in obesity treatment .
Physical and Chemical Properties Analysis

Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents is crucial for formulation; it typically shows moderate solubility in polar solvents.
  • Stability: Stability studies indicate that the compound maintains integrity under physiological conditions but may require specific storage conditions to prevent degradation.
  • Melting Point and Boiling Point: These thermal properties are essential for understanding the compound's behavior under different conditions.

Relevant data from analytical techniques such as high-performance liquid chromatography provide insights into purity levels and potential impurities that could affect pharmacological activity.

Applications

Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 has several scientific applications:

  • Obesity Research: The primary application lies in studying its effects on appetite regulation and energy expenditure, making it a valuable tool in obesity research.
  • Pharmacological Studies: It serves as a model compound for developing other antagonists targeting similar receptors, contributing to drug discovery efforts aimed at metabolic disorders.
  • Preclinical Trials: Promising results from preclinical trials may lead to further development into clinical settings for treating obesity-related conditions.
Introduction to Melanin-Concentrating Hormone Receptor 1 (MCHR1) as a Therapeutic Target

Neurobiological Role of Melanin-Concentrating Hormone Receptor 1 in Energy Homeostasis and Appetite Regulation

Melanin-Concentrating Hormone Receptor 1 is a class A G protein-coupled receptor predominantly expressed in the central nervous system, with highest density in hypothalamic nuclei, the hippocampus, amygdala, and nucleus accumbens [3] [6]. Its endogenous ligand, Melanin-Concentrating Hormone, is a 19-amino-acid cyclic neuropeptide produced primarily in the lateral hypothalamus and zona incerta [3] [8]. Activation of Melanin-Concentrating Hormone Receptor 1 triggers multiple intracellular signaling pathways via coupling to inhibitory Gαi/o proteins (reducing cyclic adenosine monophosphate production) and Gαq proteins (stimulating phospholipase C and inositol trisphosphate-mediated calcium release) [2] [8].

The Melanin-Concentrating Hormone/Melanin-Concentrating Hormone Receptor 1 system serves as a master regulator of energy balance through dual mechanisms: stimulation of appetite and reduction of energy expenditure. Rodent studies demonstrate that central administration of Melanin-Concentrating Hormone increases food intake by up to 150%, while genetic ablation of either Melanin-Concentrating Hormone or Melanin-Concentrating Hormone Receptor 1 produces a lean phenotype characterized by hypophagia, increased locomotor activity, and elevated metabolic rate [3] [5] [8]. Notably, Melanin-Concentrating Hormone Receptor 1 knockout mice exhibit resistance to diet-induced obesity despite hyperphagia, underscoring the receptor's critical role in adiposity regulation [8]. Beyond metabolic functions, this system modulates REM sleep architecture, stress responses, and reward pathways through extensive projections to the dorsal raphe, locus coeruleus, and reticular formation [3] [6].

Table 1: Physiological Functions Modulated by the Melanin-Concentrating Hormone/Melanin-Concentrating Hormone Receptor 1 System

Physiological DomainEffect of Melanin-Concentrating Hormone Receptor 1 ActivationKey Brain Regions Involved
Appetite RegulationIncreased food intake (orexigenic effect)Lateral hypothalamus, arcuate nucleus
Energy ExpenditureDecreased locomotor activity and thermogenesisVentromedial hypothalamus, raphe nuclei
Sleep-Wake CyclesPromotion of REM sleepLocus coeruleus, reticular formation
Emotional ProcessingAnxiolytic and antidepressant effectsAmygdala, prefrontal cortex
Reward MotivationModulation of dopamine-mediated responsesNucleus accumbens, ventral tegmental area

Historical Development of Melanin-Concentrating Hormone Receptor 1 Antagonists for Metabolic Disorders

The therapeutic potential of Melanin-Concentrating Hormone Receptor 1 antagonism emerged in the early 2000s following seminal genetic studies demonstrating that Melanin-Concentrating Hormone Receptor 1 knockout mice display reduced adiposity despite increased caloric intake [8]. This paradox was attributed to enhanced energy expenditure via increased physical activity and thermogenesis, establishing Melanin-Concentrating Hormone Receptor 1 as a compelling target for obesity pharmacotherapy [5] [8]. First-generation Melanin-Concentrating Hormone Receptor 1 antagonists featured diverse chemotypes including quinazolines, benzimidazoles, and biaryl piperidines, exemplified by SNAP-7941 and T-226296 [6]. These compounds demonstrated robust anti-obesity effects in rodent models, reducing body weight by 10-15% through appetite suppression and increased energy expenditure [6] [8].

Structural optimization efforts culminated in clinical candidates such as AZD1979 (AstraZeneca) and NGM386 (NGM Biopharmaceuticals), which progressed to Phase II trials for obesity [3]. Pyrrolidine-based scaffolds emerged as a distinct chemotype with advantageous properties, including the prototypical compound "pyrrolidine Melanin-Concentrating Hormone Receptor 1 antagonist 1" featuring a 4-(2-methylphenyl)piperidine core, isobutyramido linker, and 4-(3,4-difluorophenoxy)benzyl group [4] [6]. This architecture enabled high Melanin-Concentrating Hormone Receptor 1 binding affinity (Kᵢ < 5 nM) and functional antagonism (IC₅₀ < 10 nM) in cell-based assays measuring Melanin-Concentrating Hormone-induced calcium mobilization [4] [6]. Importantly, chronic administration of pyrrolidine-based antagonists in diet-induced obese mice produced dose-dependent weight loss exceeding 15% through reduced feeding frequency and enhanced lipid oxidation [1] [6].

Table 2: Evolution of Melanin-Concentrating Hormone Receptor 1 Antagonist Chemotypes

GenerationRepresentative CompoundsCore Structural FeaturesDevelopment Status
First (2000-2005)SNAP-7941, T-226296Quinazolinones, benzimidazolesPreclinical optimization
Second (2006-2010)AZD1979, NGD-4715Biaryl piperazines, spiropiperidinesPhase II clinical trials
Third (2011-2015)KRX-104130, pyrrolidine antagonist 1Pyrrolidine-piperidine hybridsPreclinical development
Next-Gen (2016-)ALB-127158(a)Disubstituted piperidines with exocyclic amidesPhase I clinical trials

Challenges in Melanin-Concentrating Hormone Receptor 1 Antagonist Development: Human Ether-à-go-go-Related Gene Channel Liability and Selectivity

A critical barrier in Melanin-Concentrating Hormone Receptor 1 antagonist development involves unintended inhibition of the human Ether-à-go-go-Related Gene potassium channel, which regulates cardiac repolarization [1] [4]. Structural analyses reveal that Melanin-Concentrating Hormone Receptor 1 and human Ether-à-go-go-Related Gene share homologous transmembrane domains, particularly in helix 6 and 7 regions where cationic antagonists bind [4]. This similarity caused early Melanin-Concentrating Hormone Receptor 1 antagonists like SNAP-7941 to exhibit significant human Ether-à-go-go-Related Gene channel blockade (IC₅₀ < 1 μM), carrying proarrhythmic risks that halted clinical development [1] [4].

Pyrrolidine-based antagonists address this challenge through strategic molecular design informed by cryo-electron microscopy structures of Melanin-Concentrating Hormone Receptor 1 [2] [4]. The 2.61 Å resolution structure of Melanin-Concentrating Hormone Receptor 1 bound to Melanin-Concentrating Hormone and Gᵢ protein reveals that Melanin-Concentrating Hormone's core LGRVY motif penetrates deeply into the orthosteric pocket, with arginine 11 forming critical interactions with D192³·³² and Q196³·³⁶ in transmembrane helix 3 [4]. Conversely, antagonists like SNAP-94847 bind deeper within transmembrane helices 1, 2, 3, 6, and 7, approximately 7.5 Å below arginine 11's position [4]. This binding topology creates opportunities for selectivity optimization:

  • Electrostatic Topography Optimization: Introducing polar substituents at the pyrrolidine N-atom reduces cationic character, diminishing human Ether-à-go-go-Related Gene affinity while maintaining Melanin-Concentrating Hormone Receptor 1 binding [1] [4]
  • Peripheral Substitution: Bulky 3,4-difluorophenoxy groups project into extracellular loop 2, exploiting topology differences absent in human Ether-à-go-go-Related Gene [4] [6]
  • Conformational Constraints: Rigid pyrrolidine-piperidine linkages prevent adoption of bioactive conformations at human Ether-à-go-go-Related Gene [1]

These strategies enabled compounds like KRX-104130 to achieve >500-fold selectivity for Melanin-Concentrating Hormone Receptor 1 over human Ether-à-go-go-Related Gene, as validated through automated patch-clamp electrophysiology and radioligand displacement assays [1] [4]. Machine learning approaches further accelerated this optimization; virtual screening combining Melanin-Concentrating Hormone Receptor 1 binding affinity prediction models and human Ether-à-go-go-Related Gene toxicity models identified pyrrolidine derivatives with optimal selectivity profiles [1]. Beyond human Ether-à-go-go-Related Gene, recent cryo-electron microscopy structures (e.g., Protein Data Bank 8WSS) enable precise mapping of extracellular loop 1 and transmembrane helix 5 residues that confer selectivity over somatostatin receptors, minimizing off-target endocrine effects [4] [7].

Table 3: Molecular Determinants of Melanin-Concentrating Hormone Receptor 1 vs. human Ether-à-go-go-Related Gene Selectivity in Pyrrolidine Antagonists

Structural FeatureRole in Melanin-Concentrating Hormone Receptor 1 Bindinghuman Ether-à-go-go-Related Gene Liability Mitigation Strategy
Pyrrolidine NitrogenForms salt bridge with D192³·³²Acylation to reduce basicity
Isobutyramido LinkerHydrogen bonding with Q345⁶·⁵⁵ and Q348⁶·⁵⁸Incorporation of sterically hindered α-methyl groups
4-(3,4-Difluorophenoxy)benzyl GroupHydrophobic stacking with F161²·⁵³ and Y362⁷·³⁵Optimization of fluorine substitution pattern
Piperidine ScaffoldPositioning in helical bundle cleftIntroduction of spirocyclic constraints

Properties

Product Name

pyrrolidine MCHR1 antagonist 1

IUPAC Name

N-(3-chlorophenyl)-2-[(3R,4S)-1-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide

Molecular Formula

C26H33ClN2O4

Molecular Weight

473.0 g/mol

InChI

InChI=1S/C26H33ClN2O4/c1-32-23-7-5-19(6-8-23)24-18-29(12-9-26(31)10-13-33-14-11-26)17-20(24)15-25(30)28-22-4-2-3-21(27)16-22/h2-8,16,20,24,31H,9-15,17-18H2,1H3,(H,28,30)/t20-,24+/m0/s1

InChI Key

OLINDOIRFAZHRH-GBXCKJPGSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.